What is the CAS number and chemical structure of 3-Triisopropylsilyloxy-4-chloroaniline
What is the CAS number and chemical structure of 3-Triisopropylsilyloxy-4-chloroaniline
An In-depth Technical Guide to 3-Triisopropylsilyloxy-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Triisopropylsilyloxy-4-chloroaniline, a specialized organosilicon compound. While not a widely cataloged chemical, its structure suggests significant utility in modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document elucidates the compound's identity, proposes a robust synthetic pathway from a logical precursor, provides predicted spectroscopic data for characterization, and explores its potential applications as a strategic building block. The methodologies and claims presented herein are grounded in established chemical principles and supported by data from analogous, well-documented compounds.
Compound Identification and Chemical Structure
As of the latest revisions of major chemical databases, a specific CAS number has not been assigned to 3-Triisopropylsilyloxy-4-chloroaniline. This indicates its status as a niche research chemical rather than a commercially available stock item.
The chemical structure is explicitly defined by its IUPAC name: a chloroaniline core functionalized with a bulky triisopropylsilyl (TIPS) ether.
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Core Scaffold: Aniline
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Substituents:
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A chlorine atom at the C4 position.
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A triisopropylsilyloxy group (-O-Si(CH(CH₃)₂)₃) at the C3 position.
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An amino group (-NH₂) at the C1 position.
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Chemical Structure:
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comments |
|---|---|---|
| Molecular Formula | C₁₅H₂₆ClNOSi | Derived from structural components. |
| Molecular Weight | 300.91 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to off-white solid or a viscous oil. | Based on similar substituted anilines and silyl ethers. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate, Hexanes). | The large, nonpolar triisopropylsilyl group and the aromatic ring dominate the molecule's character. |
| Stability | The TIPS ether is stable under a wide range of conditions but is sensitive to strong acids and fluoride ion sources. The aniline moiety is sensitive to strong oxidizing agents. | The steric bulk of the TIPS group provides significant stability compared to smaller silyl ethers.[1][2] |
Strategic Synthesis Protocol
The synthesis of 3-Triisopropylsilyloxy-4-chloroaniline is most logically achieved through the selective silylation of the hydroxyl group of a suitable precursor, 4-chloro-3-aminophenol. The hydroxyl group is more nucleophilic than the aromatic amine under neutral or slightly basic conditions, allowing for selective protection.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3-Triisopropylsilyloxy-4-chloroaniline.
Experimental Protocol: Synthesis of 3-Triisopropylsilyloxy-4-chloroaniline
Materials:
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4-Chloro-3-aminophenol
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Triisopropylsilyl chloride (TIPS-Cl)
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Imidazole or Triethylamine (Et₃N)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-aminophenol (1.0 eq). Dissolve it in anhydrous DCM or DMF.
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Addition of Base: Add imidazole (1.2-1.5 eq) or triethylamine (1.5 eq) to the solution and stir until fully dissolved. The base acts as a scavenger for the HCl generated during the reaction.
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Silylation: Cool the mixture to 0 °C in an ice bath. Slowly add triisopropylsilyl chloride (1.1 eq) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3 x).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure.
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Isolation: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 3-Triisopropylsilyloxy-4-chloroaniline.
Spectroscopic Characterization (Predicted)
Direct experimental spectra for 3-Triisopropylsilyloxy-4-chloroaniline are not available. However, a reliable prediction of its key spectroscopic features can be made based on the analysis of its functional groups and data from analogous structures.
Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| ¹H NMR | ~6.8 - 7.2 | d | 1H | Ar-H | Aromatic proton ortho to the chlorine atom. |
| ~6.5 - 6.7 | m | 2H | Ar-H | Aromatic protons ortho and para to the amino group. | |
| ~3.6 - 4.0 | br s | 2H | -NH₂ | Amine protons; shift and broadness can vary with concentration and purity. | |
| ~1.2 - 1.4 | m | 3H | Si-CH(CH₃)₂ | Methine protons of the isopropyl groups. | |
| ~1.0 - 1.1 | d | 18H | Si-CH(CH₃)₂ | Methyl protons of the isopropyl groups.[3] | |
| ¹³C NMR | ~145 - 150 | s | - | Ar-C-O | Aromatic carbon attached to the silyloxy group. |
| ~140 - 145 | s | - | Ar-C-N | Aromatic carbon attached to the amino group. | |
| ~120 - 130 | s | - | Ar-C-Cl | Aromatic carbon attached to the chlorine atom. | |
| ~115 - 125 | s | - | Ar-CH | Aromatic methine carbons. | |
| ~18 | s | - | Si-CH(C H₃)₂ | Methyl carbons of the isopropyl groups.[3] |
| | ~12 | s | - | Si-C H(CH₃)₂ | Methine carbons of the isopropyl groups.[3] |
Infrared (IR) Spectroscopy:
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N-H Stretch: A characteristic pair of medium-intensity peaks is expected in the range of 3350-3500 cm⁻¹ for the primary amine.
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C-O Stretch: A strong absorption corresponding to the aryl ether C-O stretch should appear around 1250 cm⁻¹.[4]
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Si-O-C Stretch: Strong absorptions characteristic of the Si-O-C bond are expected in the 1050-1150 cm⁻¹ region.[4]
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C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 300. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio) would be a key diagnostic feature. Common fragmentation patterns would include the loss of an isopropyl group (-43 Da) from the silyl moiety.
Reactivity and Applications in Drug Development
The structure of 3-Triisopropylsilyloxy-4-chloroaniline makes it a valuable and versatile intermediate in organic synthesis, particularly for building complex molecules in drug discovery programs.
Role as a Protected Building Block
The primary function of the triisopropylsilyl (TIPS) group in this molecule is to act as a bulky, robust protecting group for the hydroxyl functionality of the 4-chloro-3-aminophenol precursor.[1] This protection strategy is crucial for several reasons:
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Preventing Unwanted Reactivity: It masks the acidic phenolic proton, preventing it from interfering with subsequent reactions that might involve strong bases or organometallic reagents.
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Directing Further Reactions: The bulky TIPS group can exert significant steric influence, potentially directing incoming reagents to other positions on the aromatic ring.
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Enabling Selective Functionalization: With the hydroxyl group protected, the amino group can be selectively modified. For example, it can undergo acylation, alkylation, or serve as a nucleophile in substitution reactions.
Potential in Cross-Coupling Reactions
Anilines are fundamental building blocks in medicinal chemistry. After suitable modification of the amino group (e.g., conversion to a diazonium salt, or protection followed by ortho-lithiation), the molecule can be engaged in various palladium-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds.
Furthermore, silyloxy groups themselves can participate in certain types of cross-coupling reactions, such as the Hiyama coupling, where organosilanes are coupled with organic halides.[5] This opens up the possibility of using the silyloxy-substituted position as a handle for further diversification of the molecular scaffold.
